Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride
Overview
Description
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride is a chemical compound with significant interest in various scientific fields This compound is known for its unique structural features, which include a cyclopropane ring, an amino group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another common method is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or primary amines. Substitution reactions can result in a variety of substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as receptors and enzymes.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane-containing amino acids, such as 1-aminocyclopropanecarboxylic acid, coronamic acid, and norcoronamic acid . These compounds share structural similarities but differ in their functional groups and stereochemistry.
Uniqueness
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride is unique due to its specific stereochemistry and combination of functional groups
Properties
IUPAC Name |
ethyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJFFPOICMEAON-CIRBGYJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1(C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@]1(C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007230-91-2 | |
Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, ethyl ester, hydrochloride (1:1), (1R,2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007230-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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